2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride
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Overview
Description
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a morpholinomethyl group and a chlorobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with formaldehyde and morpholine to form the intermediate 2,5-dimethyl-4-(morpholinomethyl)phenol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial production may incorporate purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzenesulfonate group.
Oxidation and Reduction: The methyl groups and the morpholinomethyl moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The aromatic rings in the compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride involves its interaction with specific molecular targets. The morpholinomethyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The chlorobenzenesulfonate moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-(morpholinomethyl)phenol: Lacks the chlorobenzenesulfonate group, resulting in different reactivity and applications.
4-Chlorobenzenesulfonyl Chloride: Used as a reagent in the synthesis of various sulfonate esters, including the target compound.
Morpholine: A simpler structure that serves as a building block for more complex molecules.
Uniqueness
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-chlorobenzenesulfonate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S.ClH/c1-14-12-19(25-26(22,23)18-5-3-17(20)4-6-18)15(2)11-16(14)13-21-7-9-24-10-8-21;/h3-6,11-12H,7-10,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPMYMWRSBAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C)CN3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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